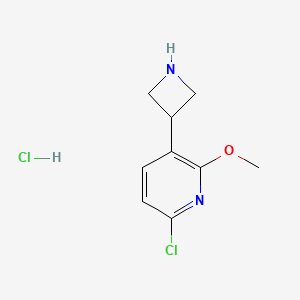

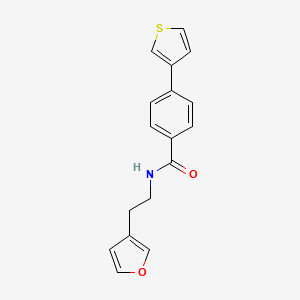

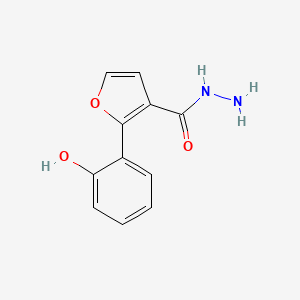

![molecular formula C22H14ClN3O2 B2470132 5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole CAS No. 478077-53-1](/img/structure/B2470132.png)

5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole, hereafter referred to as CPO, is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are a family of compounds that can be used as a precursor in the synthesis of a variety of biologically active compounds, such as pharmaceuticals and agrochemicals. CPO has a wide range of applications in the scientific research field due to its unique chemical structure and properties.

Scientific Research Applications

Synthesis Methods

- Microwave Irradiation Synthesis: A synthetic strategy involving the cyclization of 5-(4′-chlorophenyl)-2-furancarboxylic acid and aroyl hydrazines under microwave irradiation conditions, yielding high yields and simplifying the work-up procedure (Li Zheng, 2004).

Potential Anticancer Activity

- Apoptosis Induction: Identified as a novel apoptosis inducer, particularly against breast and colorectal cancer cell lines, and potentially targeting the IGF II receptor binding protein TIP47 (Han-Zhong Zhang et al., 2005).

Antibacterial and Antifungal Properties

Antibacterial and Antifungal Screening: Demonstrated in vitro antibacterial and antifungal activities against various microbial strains (P. Kulkarni et al., 2021).

Antibacterial Methanones: Novel methanones synthesized from oxadiazoles showed significant activity against bacterial strains like Bacillus subtilis and Staphylococcus aureus (N. P. Rai et al., 2010).

Molecular Docking and Pharmacophore Studies

- Antitubercular Activity: Molecular docking and pharmacophore studies to develop pyrrole derivatives as antitubercular agents, showing moderate to good activity against Mycobacterium tuberculosis (S. Joshi et al., 2015).

Novel Synthesis and Characterization

Novel Synthesis: Synthesis of oxadiazole derivatives for evaluating medicinal potentials, including antimicrobial and antioxidant activities (K. P. Chennapragada et al., 2018).

Crystal Structure Analysis: Study of crystal packing of oxadiazole derivatives, focusing on non-covalent interactions in their supramolecular architectures (Kartikay Sharma et al., 2019).

Antimicrobial and Cytotoxic Evaluation

Brine Shrimp Toxicity and Antimicrobial Activity: Evaluation of antimicrobial activity and toxicity towards brine shrimp (S. L. Machado et al., 2005).

Cytotoxicity against Cancer Cell Lines: Novel derivatives containing the 5-phenyl thiophene moiety showed anticancer properties against various cancer cell lines (V. Adimule et al., 2014).

properties

IUPAC Name |

5-(2-chlorophenyl)-3-(5-phenyl-2-pyrrol-1-ylfuran-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClN3O2/c23-18-11-5-4-10-16(18)21-24-20(25-28-21)17-14-19(15-8-2-1-3-9-15)27-22(17)26-12-6-7-13-26/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKXGUDGHVNAST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)N3C=CC=C3)C4=NOC(=N4)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

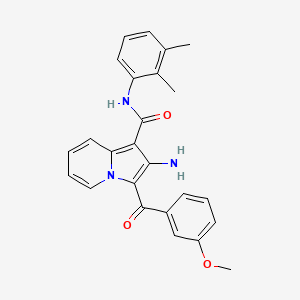

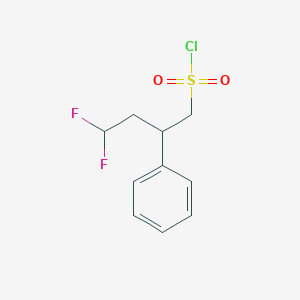

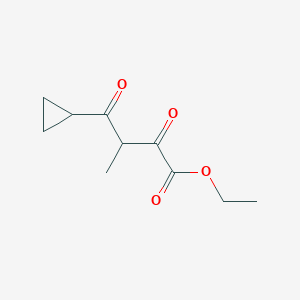

![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2470050.png)

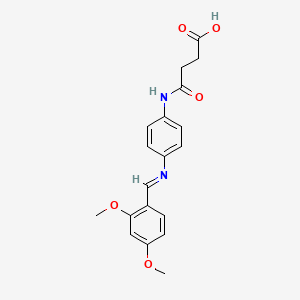

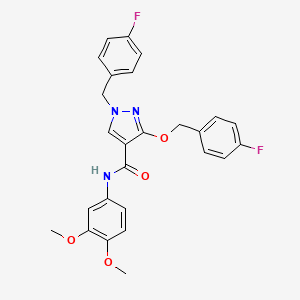

![(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2470060.png)

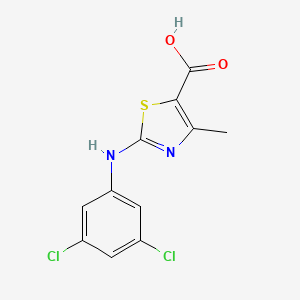

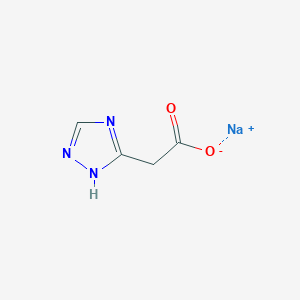

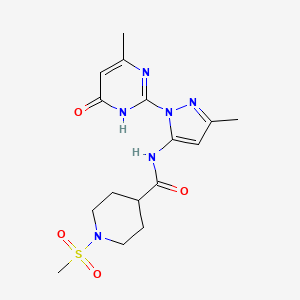

![Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B2470063.png)